N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based sulfanyl acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with a furan-2-yl group at position 5 and a propenyl (allyl) group at position 2.
- A sulfanyl acetamide side chain linked to the triazole ring at position 2.
- A 2-tert-butylphenyl group attached to the acetamide nitrogen.
The propenyl group may enhance reactivity or binding to biological targets, as seen in similar Orco channel modulators (), while the tert-butyl substituent likely improves lipophilicity and metabolic stability .
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-5-12-25-19(17-11-8-13-27-17)23-24-20(25)28-14-18(26)22-16-10-7-6-9-15(16)21(2,3)4/h5-11,13H,1,12,14H2,2-4H3,(H,22,26) |
InChI Key |
IZGHCINAXXZOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. The compound combines a tert-butylphenyl group, a triazole ring, and a furan moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O2S. Its molecular weight is approximately 396.50 g/mol.
Biological Activity Overview
Studies indicate that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific biological activities and findings related to this compound.
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. The compound's structural components enhance its efficacy against various microbial strains.
Comparative Analysis of Antimicrobial Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-pyrazin-2-yl]-4H-triazol-3-y]sulfanyl}acetamide | C21H22F1N5O2S | Fluorinated phenyl group | Antimicrobial, anticancer |
| N-(phenethyl)-2-{[5-(thienyl)-4H-triazol]}acetamide | C19H22N4OS | Thienyl instead of furan | Antifungal |
| 5-(furan)-4-{(pyridin)}triazole derivatives | Varies | Different heterocycles | Antimicrobial |
The structural uniqueness of N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol]} enhances its biological activity profile compared to similar compounds .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study: In Vitro Evaluation
A study conducted on several cancer cell lines revealed that N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol]} exhibited IC50 values ranging from 10 to 30 µM across different cell types. This suggests a potent anticancer effect relative to standard chemotherapeutic agents.
The biological activity of the compound is attributed to its ability to interact with various biological molecules. These interactions are crucial for understanding its mechanism of action and optimizing therapeutic efficacy.
Enzyme Inhibition
Preliminary studies suggest that N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol]} acts as an inhibitor for several key enzymes involved in cancer metabolism and microbial resistance pathways.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole ring undergoes electrophilic substitution and alkylation reactions. Key reactions include:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| N-Alkylation | Base (K₂CO₃), polar aprotic solvent (DMF), 60–80°C | Substitution at N1 or N4 positions with alkyl/aryl groups | |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration), FeCl₃ (halogenation) | Nitro- or halogenated triazole derivatives |
The bulky tert-butylphenyl group at N4 directs electrophilic attacks to the C5 position of the triazole ring.
Furan Moiety Reactivity
The furan-2-yl group participates in cycloaddition and electrophilic substitution:
| Reaction Type | Conditions | Products |
|---|---|---|
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride), reflux in toluene | Bicyclic adducts with retained stereochemistry |
| Nitration | Acetyl nitrate, 0°C | 5-nitro-furan derivatives |
These reactions modify electron density, influencing biological activity.
Sulfanyl Bridge Transformations
The –S– linkage is susceptible to oxidation and nucleophilic displacement:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation to Sulfone | H₂O₂/AcOH, 50°C | Sulfone derivatives with increased polarity |
| Nucleophilic Displacement | Thiols or amines, base (Et₃N) | Thioether or amine-linked analogs |
Sulfone formation enhances metabolic stability, as observed in related acetamide derivatives.
Acrylic Group (Prop-2-en-1-yl) Reactions
The allyl group undergoes addition and polymerization:
| Reaction | Conditions | Application |
|---|---|---|
| Radical Polymerization | AIBN initiator, 70°C | Polymeric matrices for controlled drug release |
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide intermediates for further functionalization |
These reactions enable material science applications beyond medicinal chemistry.
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Products |
|---|---|
| 6M HCl, reflux | 2-mercaptoacetic acid and free amine |
| NaOH/EtOH, 60°C | Sodium salt of thiolacetic acid |
Comparison with Similar Compounds
A. Triazole Core Modifications
- Furan vs. Pyridine/Aryl Groups : Furan-containing derivatives (e.g., ) exhibit anti-inflammatory activity, while pyridine-substituted analogs () target ion channels. The furan oxygen may participate in hydrogen bonding, enhancing anti-exudative effects .
- Propenyl (Allyl) Group : The propenyl substituent at position 4 (target compound) is less common than ethyl or methyl groups (e.g., VUAA-1). This group could increase steric bulk, affecting receptor binding kinetics .
B. Acetamide Side Chain
- 2-tert-butylphenyl vs. Other Aryl Groups : The bulky tert-butyl group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., 3-fluorophenyl in CAS 442648-07-9) .
- Sulfanyl Linker : The thioether bridge (-S-) is critical for activity; replacement with oxygen (e.g., compound 6n in ) reduces potency in leukotriene inhibition studies .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the triazole core. A three-step approach is common:
Cyclization : Form the 1,2,4-triazole ring via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
Sulfanyl Acetamide Coupling : React the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl acetamide moiety.
Substituent Introduction : Install the furan-2-yl and prop-2-en-1-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
Yield optimization requires precise stoichiometric control (1:1.2 molar ratio for cyclization steps) and inert atmosphere conditions to prevent oxidation of the allyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the singlet at δ 8.2–8.5 ppm (¹H NMR) indicates the triazole proton, while allyl protons appear as a multiplet at δ 5.0–5.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error).
- X-ray Crystallography : Resolves ambiguous stereochemistry and confirms solid-state conformation, particularly for the tert-butylphenyl group’s spatial orientation .
- HPLC : Monitors purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How do structural modifications at the triazole ring’s 4-position (e.g., substituent type, steric bulk) influence anti-exudative activity?
- Methodological Answer : Substituent effects are evaluated via systematic SAR studies:
- Electron-Withdrawing Groups (EWGs) : Introducing halogens (e.g., Cl, F) at the 4-position enhances hydrogen bonding with target proteins (e.g., COX-2), increasing anti-exudative activity by 30–40% in rat models.
- Steric Effects : Bulky groups (e.g., tert-butylphenyl) improve metabolic stability but may reduce binding affinity. Docking simulations (AutoDock Vina) paired with in vivo edema assays (carrageenan-induced) reveal optimal substituent size (e.g., prop-2-en-1-yl balances lipophilicity and steric hindrance) .
- Quantitative Analysis : IC₅₀ values from enzyme inhibition assays (e.g., COX-2 ELISA) are correlated with Hammett σ constants or LogP values to derive predictive QSAR models .
Q. How can computational quantum chemical calculations enhance reaction design and mechanistic understanding for this compound’s synthesis?
- Methodological Answer :
- Reaction Pathway Prediction : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and intermediates in triazole cyclization. For example, activation energies for thiosemicarbazide ring closure are computed to optimize reaction temperatures (e.g., 80–100°C) .
- Solvent Effects : COSMO-RS simulations predict solvent polarity effects on reaction rates. Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, improving yields by 15–20% .
- Machine Learning : Neural networks trained on historical reaction data (e.g., temperature, catalyst loading) recommend optimal conditions for sulfanyl acetamide coupling, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., rat plasma AUC via LC-MS) to assess if poor in vivo activity stems from rapid clearance. Microsomal stability assays (human liver microsomes) identify metabolic hotspots (e.g., allyl group oxidation) .
- Metabolite Identification : HPLC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy not observed in vitro.
- Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm binding to purported targets (e.g., COX-2) in physiological conditions, ruling out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
